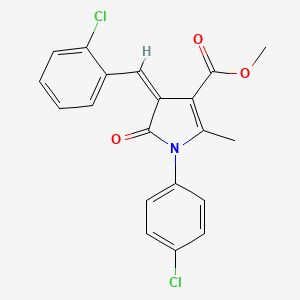![molecular formula C20H15N5O7 B4927892 N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent inhibitor of angiogenesis, the process by which new blood vessels are formed from existing ones. Angiogenesis is a critical process in many physiological and pathological conditions, including wound healing, embryonic development, tumor growth, and metastasis. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis.
Wirkmechanismus
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide exerts its anti-angiogenic effects by inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is essential for the synthesis of new proteins. MetAP2 cleaves the N-terminal methionine from newly synthesized proteins, allowing them to fold properly and become functional. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide binds to the active site of MetAP2 and blocks its activity, leading to the accumulation of unprocessed proteins and the activation of a stress response pathway that ultimately results in endothelial cell apoptosis.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to have several biochemical and physiological effects in addition to its anti-angiogenic activity. In vitro studies have demonstrated that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also enhances the cytotoxicity of chemotherapy drugs such as paclitaxel and cisplatin. In vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has several advantages as a research tool in the study of angiogenesis and cancer. It is a potent and selective inhibitor of angiogenesis, with minimal toxicity to normal cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is also stable and easy to synthesize, making it readily available for laboratory use. However, N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has some limitations as well. It is relatively expensive compared to other angiogenesis inhibitors, and its mechanism of action is not fully understood. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide may also have off-target effects on other cellular processes, which could complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective MetAP2 inhibitors that could be used in combination with N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide to enhance its anti-angiogenic effects. Another area of research is the identification of biomarkers that could predict the response of tumors to N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and other angiogenesis inhibitors. Finally, there is ongoing research on the use of N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide in combination with other therapies, such as immunotherapy and radiotherapy, to enhance their efficacy in cancer treatment.
Synthesemethoden
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be synthesized by several methods, including chemical synthesis, biosynthesis, and semi-synthesis. The most commonly used method is chemical synthesis, which involves the reaction of 3-methylbenzamide with 2,4,6-trinitrobenzenesulfonic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis. In vitro and in vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also induces apoptosis (programmed cell death) in endothelial cells and inhibits the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O7/c1-12-3-2-4-15(9-12)22-20(26)13-5-7-14(8-6-13)21-19-17(24(29)30)10-16(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHRYVNCVZNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)
![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)


![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)
![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)